![molecular formula C18H17ClN2O4S B3038491 1-[(4-chlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 866040-21-3](/img/structure/B3038491.png)
1-[(4-chlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Overview
Description
The compound “1-[(4-chlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one” is a chemical compound with a complex structure . It’s also known as “1-(4-chlorobenzenesulfonyl)-4-(2-hydroxyethyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one” or "3H-Pyrazol-3-one, 1-[(4-chlorophenyl)sulfonyl]-1,2-dihydro-4-(2-hydroxyethyl)-5-methyl-2-phenyl-" .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving several functional groups including a sulfonyl group, a pyrazolone ring, and a phenyl ring . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Antimicrobial Activities
1-[(4-chlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, a pyrazoline derivative, has been explored for its antimicrobial properties. Studies have shown that similar compounds exhibit significant antibacterial and antifungal activities. For instance, Shah et al. (2014) synthesized a series of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives and tested them for their antimicrobial activities, finding promising results against various bacterial and fungal strains (Shah et al., 2014). Similarly, El‐Emary et al. (2002) focused on synthesizing new heterocycles based on pyrazole derivatives with benzene sulfonamide, which exhibited antimicrobial properties (El‐Emary et al., 2002).
Synthetic Transformations
This compound also plays a crucial role in various synthetic transformations. Vasin et al. (2015) studied the synthesis of 3H-pyrazoles from methyl and p-tolyl phenylethynyl sulfones, showcasing the versatility of pyrazole derivatives in creating new chemical structures (Vasin et al., 2015). Additionally, the thermal and acid-catalyzed transformations of these compounds have been investigated, revealing complex chemical behaviors and potential for further application in organic synthesis (Vasin et al., 2014).
Potential Anticancer Properties
Several studies have highlighted the potential anticancer properties of pyrazoline derivatives. For example, Gomha et al. (2014) synthesized novel thiadiazoles and thiazoles incorporating pyrazole moiety and evaluated them as anticancer agents, showing promising activity against certain cancer cell lines (Gomha et al., 2014).
Safety and Hazards
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(2-hydroxyethyl)-5-methyl-2-phenylpyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-13-17(11-12-22)18(23)20(15-5-3-2-4-6-15)21(13)26(24,25)16-9-7-14(19)8-10-16/h2-10,22H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMYAEBEHKXUMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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